Oligostatin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

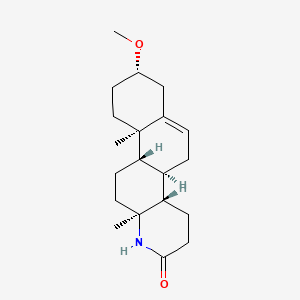

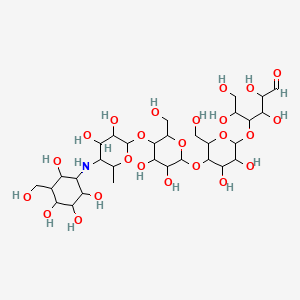

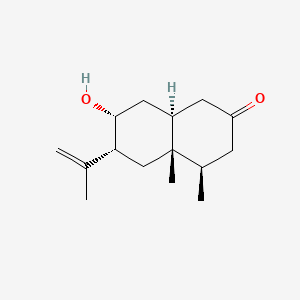

Oligostatin C is a natural product found in Streptomyces myxogenes with data available.

科学的研究の応用

Amylase Inhibitory Activity

Oligostatin C, along with its analogs Oligostatins D and E, has been identified as a pseudo-penta, -hexa, and -heptasaccharides with a nitrogen-containing glycosidic bond. These compounds represent a new series of antibiotics that notably exhibit strong amylase inhibitory activity, making them significant in the study of enzymes and potential therapeutic applications (Omoto et al., 1981). Another study corroborates this finding, where Oligostatins were identified in the culture filtrate of Streptomyces myxogenes and were shown to have not only antibacterial activity but also significant amylase inhibitory activity (Itoh et al., 1981).

Influence on Protein Aggregation and Amyloid Disorders

This compound and its related compounds have implications in the study of protein aggregation and amyloid disorders. Research has shown that oligomers, including those formed by proteins like cystatin C, are important in the study and potential treatment of amyloid disorders. This is due to their role in the pathophysiological process of amyloidosis, where a functional protein transforms into potentially toxic oligomers and then into amyloid fibrils (Östner et al., 2013). In a related study, human cystatin C (HCC), an inhibitor of cysteine proteases, was found to be involved in amyloidogenic processes, with its aggregation resulting in a mixture of oligomeric and fibrillar species. These findings are critical for understanding the mechanisms of diseases like Alzheimer's (Pietralik et al., 2016).

Synthesis and Biological Activities

The synthesis of methyl oligobiosaminide, which is the core structure of this compound, and its analogues, has been studied to understand their biological activities. These compounds have shown notable inhibitory activity against specific enzymes like alpha-D-glucosidase and alpha-D-mannosidase, highlighting their potential in enzyme inhibition studies (Shibata et al., 1990).

特性

CAS番号 |

78025-06-6 |

|---|---|

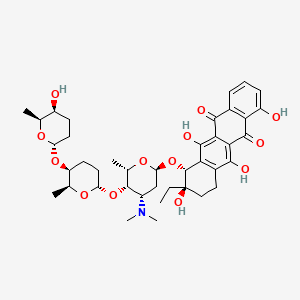

分子式 |

C31H55NO24 |

分子量 |

825.8 g/mol |

IUPAC名 |

4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C31H55NO24/c1-7-13(32-14-15(40)8(2-33)16(41)20(45)19(14)44)18(43)23(48)29(51-7)55-27-11(5-36)53-31(25(50)22(27)47)56-28-12(6-37)52-30(24(49)21(28)46)54-26(10(39)4-35)17(42)9(38)3-34/h3,7-33,35-50H,2,4-6H2,1H3 |

InChIキー |

FMMZPCNEGIECQB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

同義語 |

Antibiotic SF 1130X3 oligostatin C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)